molecular formula C17H20N4O3S B11386950 N-(6-Dimethylamino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-benzenesulfonamide

N-(6-Dimethylamino-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-benzenesulfonamide

Cat. No.: B11386950
M. Wt: 360.4 g/mol
InChI Key: ZMQZRPGHQUJHRX-UHFFFAOYSA-N
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Description

N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[6-(dimethylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O3S/c1-19(2)14-11-16-15(20(3)17(22)21(16)4)10-13(14)18-25(23,24)12-8-6-5-7-9-12/h5-11,18H,1-4H3

InChI Key

ZMQZRPGHQUJHRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C)N(C1=O)C

solubility

48 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase IX inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

Uniqueness

N-[6-(DIMETHYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]BENZENESULFONAMIDE is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

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